molecular formula C10H18O3 B14164434 3-Methylbutyl 3-hydroxy-2-methylidenebutanoate CAS No. 80758-72-1

3-Methylbutyl 3-hydroxy-2-methylidenebutanoate

Cat. No.: B14164434
CAS No.: 80758-72-1
M. Wt: 186.25 g/mol
InChI Key: URBTVTZTLQVLCO-UHFFFAOYSA-N
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Description

3-Methylbutyl 3-hydroxy-2-methylidenebutanoate is an organic compound belonging to the class of beta hydroxy acids and derivatives. These compounds contain a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. This compound has been detected in various biological contexts but is not widely studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 3-hydroxy-2-methylidenebutanoate typically involves esterification reactions. One common method is the reaction between 3-hydroxy-2-methylidenebutanoic acid and 3-methylbutanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 3-hydroxy-2-methylidenebutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylbutyl 3-hydroxy-2-methylidenebutanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 3-hydroxy-2-methylidenebutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can act as a substrate for enzymes, leading to various biochemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbutyl 3-hydroxy-2-methylidenebutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

80758-72-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-methylbutyl 3-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C10H18O3/c1-7(2)5-6-13-10(12)8(3)9(4)11/h7,9,11H,3,5-6H2,1-2,4H3

InChI Key

URBTVTZTLQVLCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(=C)C(C)O

Origin of Product

United States

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